N-[1-(4-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide
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Overview
Description
N-[1-(4-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide is a complex organic compound featuring a pyrrolidine ring substituted with a cyanopyridine moiety and a methanesulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the pyrrolidine ring, which can be achieved through cyclization reactions involving appropriate precursors. The cyanopyridine moiety is then introduced via nucleophilic substitution reactions. Finally, the methanesulfonamide group is attached using sulfonylation reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanopyridine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions include oxidized derivatives, amine-substituted compounds, and various substituted pyrrolidine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[1-(4-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism by which N-[1-(4-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide exerts its effects involves interaction with specific molecular targets. The cyanopyridine moiety may interact with enzyme active sites or receptor binding domains, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. The methanesulfonamide group may contribute to the compound’s solubility and stability, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide
- 4-(pyrrolidin-1-yl)benzonitrile derivatives
- Pyrrolidine-2,5-diones
Uniqueness
N-[1-(4-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, and specific binding interactions, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-[1-(4-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S/c1-15(19(2,17)18)11-4-6-16(9-11)12-7-10(8-13)3-5-14-12/h3,5,7,11H,4,6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOGWBHMJVWZGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC=CC(=C2)C#N)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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